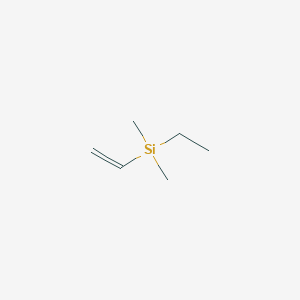
Silane, ethenylethyldimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, ethenylethyldimethyl- is a useful research compound. Its molecular formula is C6H14Si and its molecular weight is 114.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, ethenylethyldimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, ethenylethyldimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical and Material Science Applications
1.1. Coupling Agents in Polymer Chemistry
Silane compounds, including ethenylethyldimethyl-, are widely used as coupling agents in the formulation of polymers. They enhance the adhesion between organic polymers and inorganic materials, improving mechanical properties and durability. For instance, they are employed in the production of rubber and plastics, where they function as dispersing agents for fillers such as silica and clay .
Case Study: Polypropylene Synthesis
In polypropylene synthesis, silanes are used as polymerization modifiers. Their addition has been shown to improve the thermal stability and mechanical strength of the final product. A study demonstrated that incorporating silane into polypropylene formulations resulted in enhanced impact resistance, making it suitable for automotive applications .
Construction and Civil Engineering
2.1. Waterproofing and Sealants
Silane compounds are effectively utilized as waterproofing agents in construction projects. They create a hydrophobic barrier on surfaces like concrete, wood, and brick, preventing water ingress and protecting against moisture damage .
Data Table: Properties of Silane in Construction Applications
| Application | Functionality | Benefits |
|---|---|---|
| Waterproofing | Creates a barrier against water | Prevents structural damage from moisture |
| Adhesives | Bonds different materials | Ensures strong structural integrity |
| Surface Treatments | Protects surfaces from wear | Enhances durability against UV exposure |
Pharmaceutical Applications
3.1. Drug Delivery Systems
In pharmaceutical research, silane compounds are explored for their potential in drug delivery systems. Their ability to modify surfaces can enhance the bioavailability of drugs by improving solubility and stability .
Case Study: Antimicrobial Activity
Research has shown that silane-modified surfaces can exhibit antimicrobial properties, which is beneficial for medical devices. A study found that coatings containing silane significantly reduced bacterial adhesion on surfaces, thereby minimizing infection risks in clinical settings .
Environmental Applications
4.1. Carbon Dioxide Adsorption
Silane compounds have been investigated for their role in enhancing carbon dioxide adsorption in environmental remediation technologies. Their unique chemical properties allow them to interact effectively with CO₂, making them candidates for carbon capture initiatives .
Theoretical Investigations
5.1. Reaction Mechanisms
Theoretical studies have explored the reaction mechanisms involving silanes under various conditions, including combustion scenarios. Understanding these mechanisms is crucial for developing kinetic models that predict the behavior of silanes in different environments .
Eigenschaften
IUPAC Name |
ethenyl-ethyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-5-7(3,4)6-2/h5H,1,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYSXMIZXJXVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339837 |
Source


|
| Record name | Silane, ethenylethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18163-06-9 |
Source


|
| Record name | Silane, ethenylethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














